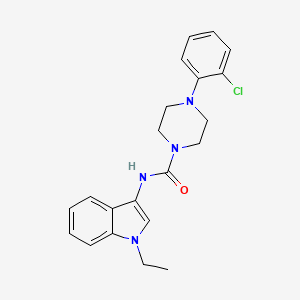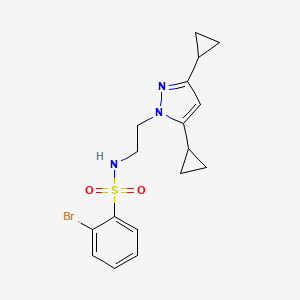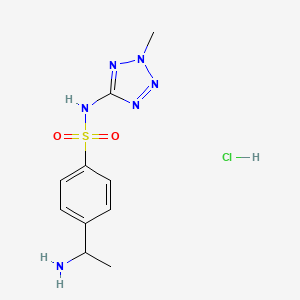![molecular formula C18H18N4O2S B2823995 N-(4-{[(1-cyanocyclobutyl)(methyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide CAS No. 1259196-00-3](/img/structure/B2823995.png)
N-(4-{[(1-cyanocyclobutyl)(methyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[(1-cyanocyclobutyl)(methyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide, also known as CTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTB is a small molecule that can be synthesized in the laboratory and has been studied extensively for its mechanism of action and its effects on biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of N-(4-{[(1-cyanocyclobutyl)(methyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide involves its interaction with specific proteins and enzymes in the body. N-(4-{[(1-cyanocyclobutyl)(methyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide has been shown to bind to the ATP-binding site of protein kinases, inhibiting their activity and leading to the suppression of cell growth and proliferation. N-(4-{[(1-cyanocyclobutyl)(methyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide has also been shown to inhibit the activity of histone deacetylases, leading to the activation of tumor suppressor genes and the induction of apoptosis. Additionally, N-(4-{[(1-cyanocyclobutyl)(methyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide has been shown to modulate the activity of neurotransmitters, particularly dopamine and acetylcholine, leading to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-{[(1-cyanocyclobutyl)(methyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide are diverse and depend on the specific context of its use. N-(4-{[(1-cyanocyclobutyl)(methyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide has been shown to induce apoptosis in cancer cells, leading to the suppression of tumor growth. N-(4-{[(1-cyanocyclobutyl)(methyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation, leading to the suppression of tumor growth. Additionally, N-(4-{[(1-cyanocyclobutyl)(methyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(4-{[(1-cyanocyclobutyl)(methyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide in lab experiments include its high purity and stability, making it suitable for a wide range of applications. N-(4-{[(1-cyanocyclobutyl)(methyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is also relatively easy to synthesize, making it accessible for researchers. However, the limitations of using N-(4-{[(1-cyanocyclobutyl)(methyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide in lab experiments include its potential toxicity and the need for further research to determine its optimal dosage and administration.
Zukünftige Richtungen
There are several future directions for research on N-(4-{[(1-cyanocyclobutyl)(methyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide, including its potential use in combination with other drugs for cancer treatment, its potential use in the treatment of neurological disorders, and its potential use in the treatment of inflammatory diseases. Additionally, further research is needed to determine the optimal dosage and administration of N-(4-{[(1-cyanocyclobutyl)(methyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide and to investigate its potential side effects. Overall, N-(4-{[(1-cyanocyclobutyl)(methyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide has significant potential for therapeutic applications and warrants further research.
Synthesemethoden
The synthesis of N-(4-{[(1-cyanocyclobutyl)(methyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide involves several steps, including the preparation of the starting materials and the reaction conditions. The first step involves the preparation of 4-aminobenzamide, which is then reacted with 2-bromo-1-cyanocyclobutane to obtain 4-[(1-cyanocyclobutyl)amino]benzamide. This intermediate is then reacted with thioamide to obtain the final product, N-(4-{[(1-cyanocyclobutyl)(methyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide. The synthesis of N-(4-{[(1-cyanocyclobutyl)(methyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide has been optimized to obtain high yields and purity, making it suitable for scientific research applications.
Wissenschaftliche Forschungsanwendungen
N-(4-{[(1-cyanocyclobutyl)(methyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. N-(4-{[(1-cyanocyclobutyl)(methyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In addition, N-(4-{[(1-cyanocyclobutyl)(methyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide has been studied for its potential neuroprotective effects, particularly in the treatment of Alzheimer's disease and Parkinson's disease. N-(4-{[(1-cyanocyclobutyl)(methyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
N-[4-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-22(18(12-19)8-5-9-18)15(23)10-14-11-25-17(20-14)21-16(24)13-6-3-2-4-7-13/h2-4,6-7,11H,5,8-10H2,1H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVNQFLWOFOHSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC1=CSC(=N1)NC(=O)C2=CC=CC=C2)C3(CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[(1-cyanocyclobutyl)(methyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-((9-isopropyl-2-methyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2823914.png)

![2-(2,4-difluorophenyl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2823920.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2823921.png)


![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(benzo[c][1,2,5]thiadiazol-4-yl)acetamide](/img/structure/B2823926.png)


![3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2823931.png)


![4-Chloro-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]benzamide](/img/structure/B2823935.png)